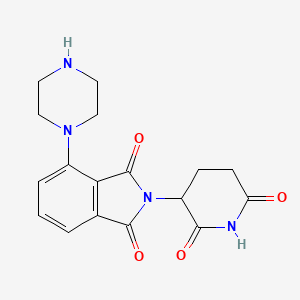

Pomalidomide-piperazine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C17H18N4O4 |

|---|---|

分子量 |

342.35 g/mol |

IUPAC名 |

2-(2,6-dioxopiperidin-3-yl)-4-piperazin-1-ylisoindole-1,3-dione |

InChI |

InChI=1S/C17H18N4O4/c22-13-5-4-12(15(23)19-13)21-16(24)10-2-1-3-11(14(10)17(21)25)20-8-6-18-7-9-20/h1-3,12,18H,4-9H2,(H,19,22,23) |

InChIキー |

APURBVBIOACKLC-UHFFFAOYSA-N |

正規SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N4CCNCC4 |

製品の起源 |

United States |

Foundational & Exploratory

Pomalidomide-Piperazine: A Technical Guide to its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide-piperazine is a key chemical intermediate and building block in the synthesis of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). As a derivative of the immunomodulatory drug pomalidomide, it functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and the mechanistic action of this compound, serving as a vital resource for researchers in medicinal chemistry and drug discovery.

Chemical Properties

This compound, also known as 2-(2,6-dioxopiperidin-3-yl)-4-(piperazin-1-yl)isoindoline-1,3-dione, is a yellow powder. While specific experimental data for some of its physical properties are not widely published, the available information and data for structurally related compounds are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈N₄O₄ | [1] |

| Molecular Weight | 342.35 g/mol | [1] |

| Appearance | Faint yellow to dark yellow powder or crystals | [2] |

| Storage Temperature | 2-8°C | [2][3] |

| Solubility | Soluble in DMSO and DMF (based on pomalidomide) | |

| pKa (Predicted for acetic acid derivative) | 10.83 ± 0.40 | [4] |

Note: The solubility and pKa values are based on the parent compound pomalidomide or a closely related derivative and should be considered as estimations for this compound. Experimental determination is recommended for precise values.

Synthesis of this compound

The synthesis of this compound is a critical step in the development of pomalidomide-based PROTACs. The following protocol is a general method adapted from literature procedures for the synthesis of similar pomalidomide-linker conjugates.

Experimental Protocol: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-(piperazin-1-yl)isoindoline-1,3-dione

This synthesis involves the nucleophilic aromatic substitution of a fluorine atom on a pomalidomide precursor with piperazine.

Materials:

-

4-fluoro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

-

Piperazine

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 4-fluoro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1 equivalent) in DMSO in a round-bottom flask, add piperazine (1.1 equivalents) and N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 90°C and stir for 12-24 hours. The progress of the reaction should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, 2-(2,6-dioxopiperidin-3-yl)-4-(piperazin-1-yl)isoindoline-1,3-dione.

Note: This is a generalized protocol. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry of reagents, may be necessary to achieve higher yields and purity.

Mechanism of Action: Signaling Pathway

Pomalidomide and its derivatives, including this compound, exert their biological effects by binding to the E3 ubiquitin ligase Cereblon (CRBN). This binding event induces a conformational change in CRBN, leading to the recruitment of neosubstrate proteins, primarily the Ikaros family zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).

Once recruited to the CRBN-pomalidomide complex, IKZF1 and IKZF3 are polyubiquitinated by the E3 ligase machinery. This polyubiquitin tag marks them for degradation by the 26S proteasome. The degradation of these transcription factors, which are crucial for the survival and proliferation of certain cancer cells, particularly multiple myeloma cells, leads to downstream anti-proliferative and immunomodulatory effects.

References

Pomalidomide-Piperazine and Cereblon: A Technical Guide to the Molecular Glue Mechanism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pomalidomide, a potent derivative of thalidomide, has emerged as a cornerstone in the treatment of multiple myeloma. Its mechanism of action is a prime example of targeted protein degradation, functioning as a "molecular glue" to modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This technical guide provides an in-depth exploration of the molecular interactions between pomalidomide and Cereblon, the downstream signaling consequences, and the experimental methodologies used to elucidate this pathway. A particular focus is placed on pomalidomide-piperazine, a functionalized analog pivotal for the development of Proteolysis Targeting Chimeras (PROTACs), highlighting its role in advancing targeted protein degradation strategies.

The Core Mechanism: Pomalidomide as a Molecular Glue

Pomalidomide's therapeutic effects are mediated through its high-affinity binding to Cereblon, a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[1][2] This binding event does not inhibit the enzyme but rather allosterically remodels the substrate-binding surface of Cereblon.[3] This induced conformational change leads to the recruitment of proteins not normally targeted by the CRL4-CRBN complex, known as neosubstrates.

The most well-characterized neosubstrates in the context of multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][4][5] By bringing IKZF1 and IKZF3 into close proximity with the E3 ligase machinery, pomalidomide facilitates their polyubiquitination and subsequent degradation by the 26S proteasome.[2][4][6]

The addition of a piperazine moiety to pomalidomide, creating this compound, provides a crucial chemical handle for further modification.[7] This functionalization is particularly valuable in the synthesis of PROTACs, where the this compound serves as the E3 ligase-recruiting element, connected via a linker to a ligand targeting a specific protein of interest for degradation.[7][8]

Downstream Signaling Cascade

The degradation of Ikaros and Aiolos initiates a cascade of downstream events that collectively contribute to the potent anti-myeloma activity of pomalidomide.

-

Downregulation of c-Myc and IRF4: IKZF1 and IKZF3 are critical for the expression of the oncogene c-Myc and the interferon regulatory factor 4 (IRF4), both of which are essential for the survival and proliferation of multiple myeloma cells.[1][9] Their degradation leads to the suppression of c-Myc and IRF4, triggering cell cycle arrest and apoptosis.[1][10]

-

Immunomodulatory Effects: Beyond its direct anti-tumor effects, pomalidomide exhibits robust immunomodulatory properties. The degradation of IKZF1 and IKZF3 in T cells leads to enhanced T-cell activation and proliferation, as well as increased production of interleukin-2 (IL-2).[1][10] Pomalidomide also enhances the cytotoxic activity of Natural Killer (NK) cells and inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) from monocytes.[1]

Pomalidomide-induced degradation of IKZF1/3 and downstream effects.

Quantitative Data on Pomalidomide-Cereblon Binding

The binding affinity of pomalidomide for Cereblon has been determined using various biophysical assays. The reported values exhibit some variability, which can be attributed to differences in experimental conditions, protein constructs, and assay formats.

| Assay Type | System | Ligand | Binding Affinity (Kd / Ki / IC50) | Reference(s) |

| Competitive Titration | Recombinant DDB1-CRBN | Pomalidomide | Ki: ~157 nM | [11] |

| Surface Plasmon Resonance | Recombinant His-tagged CRBN | Pomalidomide | Kd: 264 ± 18 nM | [1] |

| Competitive Binding Assay | U266 Myeloma Cell Lysate | Pomalidomide | IC50: ~2 µM | [12][13] |

| Fluorescence-based Thermal Shift | Recombinant CRBN-DDB1 Complex | Pomalidomide | IC50: ~3 µM | [14] |

| Time-Resolved FRET (TR-FRET) | Recombinant CRBN | Pomalidomide | IC50: 1.2 µM | [8] |

Experimental Protocols

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay is a highly sensitive method for quantifying the binding of pomalidomide to Cereblon in a competitive format.

-

Principle: The assay measures the disruption of FRET between a terbium-labeled anti-GST antibody bound to a GST-tagged CRBN protein and a fluorescently labeled tracer that binds to the same site as pomalidomide.

-

Methodology:

-

Prepare a reaction mixture containing GST-tagged CRBN, a terbium-labeled anti-GST antibody, and a fluorescent tracer.

-

Add serial dilutions of pomalidomide or a control compound.

-

Incubate the mixture to allow the binding to reach equilibrium.

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

-

The decrease in the FRET signal is plotted against the concentration of pomalidomide to determine the IC50 value.[8]

-

Competitive Pull-down Assay

This method assesses the ability of pomalidomide to inhibit the binding of Cereblon from a cell lysate to an immobilized thalidomide analog.

-

Principle: An analog of thalidomide is immobilized on beads to capture CRBN. The ability of pomalidomide in solution to compete for this binding is quantified by measuring the amount of CRBN pulled down.

-

Methodology:

-

Prepare cell lysates from a multiple myeloma cell line (e.g., U266).

-

Pre-incubate the cell lysates with varying concentrations of pomalidomide.

-

Add thalidomide-conjugated beads to the lysates and incubate to allow for CRBN binding.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Analyze the eluate for the presence of CRBN and DDB1 by immunoblotting.[12][13]

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of pomalidomide to Cereblon in a cellular context.

-

Principle: The binding of a ligand to its target protein generally increases the thermal stability of the protein. This change in thermal stability can be measured by heating the cells and quantifying the amount of soluble protein remaining at different temperatures.

-

Methodology:

-

Treat intact cells with pomalidomide or a vehicle control.

-

Heat the cell suspensions at a range of temperatures.

-

Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

-

Analyze the amount of soluble CRBN in the supernatant by immunoblotting or other quantitative proteomic methods.

-

A shift in the melting curve of CRBN in the presence of pomalidomide indicates direct binding.

-

A typical workflow for a TR-FRET based CRBN binding assay.

Resistance Mechanisms

Resistance to pomalidomide can arise through various mechanisms, primarily involving alterations in the Cereblon pathway.

-

CRBN Mutations or Deletions: Loss-of-function mutations or the deletion of the CRBN gene can prevent pomalidomide from binding to its target, thereby abrogating its therapeutic effect.[9][15]

-

Downregulation of CRBN Expression: Reduced expression of Cereblon can limit the efficacy of pomalidomide.[16]

-

Alternative Splicing of CRBN: The expression of splice variants of CRBN that lack the pomalidomide-binding domain can also confer resistance.[15]

Conclusion

Pomalidomide's mechanism of action through the recruitment of neosubstrates to the Cereblon E3 ligase complex represents a paradigm in targeted protein degradation. The development of this compound as a functionalized Cereblon ligand has further expanded the therapeutic potential of this molecular glue concept, enabling the creation of novel PROTACs to target a wide range of disease-relevant proteins. A thorough understanding of the intricate molecular interactions, downstream signaling pathways, and potential resistance mechanisms is crucial for the continued development of next-generation therapies that leverage the power of targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Pomalidomide 5'-piperazine | CAS 2228029-82-9 | Degrader Building Block | Tocris Bioscience [tocris.com]

- 8. benchchem.com [benchchem.com]

- 9. ashpublications.org [ashpublications.org]

- 10. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. haematologica.org [haematologica.org]

- 16. Cereblon expression is required for the antimyeloma activity of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

Pomalidomide-Piperazine as a Functionalized E3 Ligase Ligand: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate proteins of interest. A critical component of any PROTAC is the E3 ligase ligand, which serves to recruit a specific E3 ubiquitin ligase to the target protein. Pomalidomide, a derivative of thalidomide, is a well-established and potent ligand for the Cereblon (CRBN) E3 ligase.[1] This guide focuses on a key functionalized derivative, pomalidomide-piperazine, a versatile building block for the synthesis of highly effective and specific PROTACs.

The incorporation of a piperazine moiety onto the pomalidomide scaffold provides a readily accessible point for linker attachment, facilitating the modular construction of PROTACs. Furthermore, the use of a piperazine exit vector from the pomalidomide core has been shown to be a crucial strategy in mitigating the off-target degradation of zinc-finger (ZF) proteins, a common challenge with pomalidomide-based PROTACs.[2] This guide will provide a comprehensive overview of this compound, including its synthesis, its role in PROTAC design, and the experimental protocols necessary for the characterization of this compound-based PROTACs.

Mechanism of Action: this compound in PROTACs

This compound functions as the CRBN-recruiting element within a PROTAC. The pomalidomide portion of the molecule binds to the thalidomide-binding domain of CRBN, a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[1] By being tethered to a ligand for a protein of interest (POI) via a chemical linker, the this compound moiety facilitates the formation of a ternary complex between the POI, the PROTAC, and the CRBN E3 ligase complex. This induced proximity triggers the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

Data Presentation: Performance of Pomalidomide-Based PROTACs

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum level of degradation (Dmax). The following tables summarize quantitative data for various pomalidomide-based PROTACs, including those with piperazine or similar cyclic linkers, targeting different proteins of interest.

| PROTAC Target | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | Pomalidomide | Dihydroquinazolinone-based | THP-1 | - | >90 (at 1 µM) | [3] |

| EGFRWT | Pomalidomide | Not specified | A549 | 32.9 | >90 | [4] |

| EGFRWT | Pomalidomide | Not specified | A549 | 43.4 | >90 | [4] |

| HDAC8 | Pomalidomide | Not specified | - | 147 | 93 | [5] |

| KRAS G12C | Pomalidomide | Not specified | NCI-H358 | ~1250 | >80 | [6] |

| PI3Kγ | Pomalidomide | C8 alkyl | MDA-MB-231 | 42.23 | 88.6 | [7] |

| mTOR | Pomalidomide | C8 alkyl | MDA-MB-231 | 45.4 | 74.9 | [7] |

| Compound | Target Protein | Binding Affinity (IC50/Ki) | Assay Type | Reference |

| Pomalidomide | CRBN | IC50: ~2 µM | Competitive Binding | |

| Pomalidomide | EGFRWT | IC50: 0.10 µM | HTRF | [4] |

| Pomalidomide | EGFRT790M | IC50: 4.02 µM | HTRF | [4] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of a this compound building block via nucleophilic aromatic substitution (SNAr).

Materials:

-

4-Fluorothalidomide

-

Boc-piperazine

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) or 4M HCl in dioxane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

Step 1: Boc-Protected this compound Synthesis

-

To a solution of 4-fluorothalidomide (1.0 eq) in DMF or DMSO, add Boc-piperazine (1.2 eq) and DIPEA (2.0-3.0 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate or DCM (3x).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the Boc-protected this compound.

Step 2: Boc Deprotection

-

Dissolve the Boc-protected this compound (1.0 eq) in DCM.

-

Add TFA (10-20 eq) or an excess of 4M HCl in dioxane.

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

If using TFA, co-evaporate with DCM or toluene to remove residual acid. If using HCl in dioxane, the hydrochloride salt of the product is typically obtained directly.

-

The resulting this compound can be used in subsequent linker coupling reactions without further purification, or it can be neutralized with a mild base for other applications.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein in cells treated with a this compound-based PROTAC.

Materials:

-

Cell line expressing the target protein

-

This compound PROTAC

-

Vehicle control (e.g., DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Incubate the membrane with ECL substrate and detect the chemiluminescent signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Protocol 3: NanoBRET™ CRBN Target Engagement Assay

This protocol is a general guideline for a competitive NanoBRET™ assay to measure the engagement of a this compound-based PROTAC with CRBN in live cells, based on Promega's NanoBRET™ technology.[4]

Materials:

-

HEK293 cells

-

NanoLuc®-CRBN fusion vector

-

CRBN NanoBRET™ Tracer

-

Opti-MEM® I Reduced Serum Medium

-

FuGENE® HD Transfection Reagent

-

White, 96-well assay plates

-

This compound PROTAC or ligand

-

Nano-Glo® Live Cell Reagent

-

Plate reader capable of measuring BRET signals (460nm and >600nm)

Procedure:

-

Cell Transfection:

-

Co-transfect HEK293 cells with the NanoLuc®-CRBN fusion vector using a suitable transfection reagent like FuGENE® HD.

-

Plate the transfected cells in white 96-well plates and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound PROTAC or ligand.

-

Add the compounds to the cells and incubate for a specified time (e.g., 2 hours) at 37 °C.

-

-

Tracer Addition and Signal Detection:

-

Add the CRBN NanoBRET™ Tracer to all wells.

-

Add the Nano-Glo® Live Cell Reagent to all wells to provide the NanoLuc® substrate.

-

Measure the donor (460nm) and acceptor (>600nm) luminescence signals using a BRET-capable plate reader.

-

-

Data Analysis:

-

Calculate the BRET ratio (acceptor signal / donor signal).

-

Plot the BRET ratio against the log of the compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.

-

Conclusion

This compound has established itself as a cornerstone in the development of CRBN-recruiting PROTACs. Its straightforward synthesis, versatile linker attachment point, and, most importantly, its role in mitigating off-target effects make it an invaluable tool for researchers in the field of targeted protein degradation. The experimental protocols and data presented in this guide provide a solid foundation for the synthesis, characterization, and optimization of novel this compound-based PROTACs, paving the way for the development of the next generation of targeted therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Discovery and Development of Pomalidomide-Based PROTACs

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery, design, and development of Proteolysis-Targeting Chimeras (PROTACs) that utilize pomalidomide as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). It covers the fundamental mechanism of action, key design considerations, quantitative data on representative compounds, and detailed experimental protocols for their evaluation.

Introduction: The Rise of Targeted Protein Degradation

Targeted protein degradation has emerged as a powerful therapeutic modality that overcomes some limitations of traditional occupancy-driven inhibitors.[1] Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules at the forefront of this field.[2] They are designed to eliminate specific unwanted proteins from cells by hijacking the body's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[3][4]

A PROTAC molecule consists of three main components: a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5] This tripartite structure brings the POI and the E3 ligase into close proximity, facilitating the transfer of ubiquitin to the POI.[6] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.[7]

Pomalidomide, a well-established immunomodulatory drug (IMiD), has become a cornerstone in PROTAC development due to its high affinity for the Cereblon (CRBN) E3 ubiquitin ligase.[6][8][9]

Pomalidomide and the Cereblon E3 Ligase Complex

Pomalidomide is an analog of thalidomide and was initially developed for its immunomodulatory and anti-angiogenic properties in the treatment of multiple myeloma.[9][10] Subsequent research revealed that its mechanism of action involves binding to Cereblon (CRBN), a substrate receptor component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[7][11][12] This binding event modulates the substrate specificity of the CRBN complex, leading to the ubiquitination and degradation of specific neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][11] This inherent ability to recruit the CRBN E3 ligase makes pomalidomide an ideal component for building PROTACs.[10]

Mechanism of Action of Pomalidomide-Based PROTACs

Pomalidomide-based PROTACs induce the degradation of a target protein through a catalytic cycle:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the Protein of Interest (POI) via its "warhead" ligand and to the CRBN E3 ligase via its pomalidomide moiety. This forms a key ternary complex (POI-PROTAC-CRBN).[6] The stability and conformation of this complex are critical for degradation efficiency.

-

Ubiquitination: The induced proximity within the ternary complex allows the E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.[6]

-

Proteasomal Degradation: The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome.[7] The proteasome unfolds, deubiquitinates, and proteolytically degrades the POI into small peptides. The PROTAC molecule is then released and can engage another POI and E3 ligase, acting catalytically.[2]

References

- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. reactionbiology.com [reactionbiology.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Pomalidomide-Piperazine for Targeted Protein Degradation: An In-depth Technical Guide

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic strategy that harnesses the cell's intrinsic ubiquitin-proteasome system (UPS) to eliminate specific disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, degraders, such as Proteolysis Targeting Chimeras (PROTACs), facilitate the complete removal of the target protein.[1] PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[1]

Pomalidomide, an immunomodulatory drug (IMiD), is a highly utilized ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[2] By incorporating pomalidomide into a PROTAC, it is possible to hijack the CRBN ligase to induce the ubiquitination and subsequent proteasomal degradation of a selected target protein.[1][] "Pomalidomide-piperazine" refers to a key building block where pomalidomide is functionalized with a piperazine linker.[4][5] This moiety provides a reactive handle, typically a terminal amine, for straightforward conjugation to a POI ligand, enabling the rapid synthesis and development of novel PROTACs.[4][6]

Mechanism of Action

The core function of a pomalidomide-based PROTAC is to act as a molecular bridge, bringing the target protein and the CRBN E3 ligase into close proximity. This induced proximity triggers a cascade of events culminating in the degradation of the target protein.

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI via its specific ligand and to CRBN via the pomalidomide moiety, forming a transient ternary complex (POI-PROTAC-CRBN).[1][7] The stability and specific conformation of this complex are critical determinants of degradation efficiency.[1]

-

Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. This process results in the formation of a polyubiquitin chain.

-

Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, the cell's primary protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides, while the PROTAC molecule and CRBN are released and can participate in further degradation cycles.

Synthesis of this compound Building Blocks

The synthesis of this compound conjugates is a critical step in the development of new protein degraders. Various synthetic routes have been established, often starting from precursors like 4-fluorothalidomide or by modifying pomalidomide directly.[8][9] The piperazine moiety is typically introduced to serve as a versatile linker for subsequent attachment to a target-binding ligand.

Quantitative Data on Synthesis

The efficiency of synthesizing pomalidomide conjugates can vary significantly based on the chosen reaction conditions and the nature of the amine linker.

| Reaction Type | Amine Type | Linker Example | Solvent | Temperature (°C) | Yield (%) | Reference |

| Nucleophilic Substitution | Primary | n-Butylamine | DMSO | 90 | 58 | [10] |

| Nucleophilic Substitution | Secondary | Piperidine | DMSO | 90 | 94 | [10] |

| One-Pot Synthesis | Diamine | (see article) | DMSO | 90 | 21 - 62 | [10][11] |

| Azide-Alkyne Click Chemistry | Propargylamine | (see article) | H₂O/t-BuOH | Room Temp | 40 - 83 | [8] |

Note: Yields are highly dependent on the specific substrates and conditions used.

Quantitative Efficacy of Pomalidomide-Based Degraders

The efficacy of a PROTAC is quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achievable).[7] These values are critical for comparing the potency and effectiveness of different degraders.

| PROTAC Name/Identifier | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ZQ-23 | HDAC8 | K562 | 147 | 93 | [12] |

| Compound 2 | B-Raf | MCF-7 | (not specified) | >80 | [13] |

| Thalidomide-PEG-BRD4 PROTAC | BRD4 | HeLa | 15 | >95 | [14] |

| JPS016 (Compound 9) | HDAC1 | HCT116 | 550 | >75 | [15] |

| JPS016 (Compound 9) | HDAC3 | HCT116 | 530 | >75 | [15] |

Note: This data is representative and compiled from different studies. Direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of a Pomalidomide-Linker Conjugate (Alkylation)

This protocol describes a general method for attaching a linker to the pomalidomide core, a foundational step for creating a PROTAC building block.[2]

-

Reagents & Materials : Pomalidomide, N,N-Dimethylformamide (DMF), Potassium carbonate (K₂CO₃), Linker with a leaving group (e.g., 1,5-dibromopentane), Dichloromethane (DCM), Sodium sulfate (Na₂SO₄), Silica gel for column chromatography.

-

Procedure : a. Dissolve pomalidomide (1.0 eq) in DMF. b. Add potassium carbonate (2.0 eq) and the linker (e.g., 1,5-dibromopentane, 3.0 eq).[2] c. Stir the reaction mixture at 60°C for 12 hours.[2] d. After cooling to room temperature, dilute the mixture with water and perform liquid-liquid extraction with DCM (3 times).[2] e. Combine the organic layers, wash with water and brine, and then dry over anhydrous Na₂SO₄.[2] f. Filter the solution and concentrate it under reduced pressure. g. Purify the crude product using silica gel column chromatography to yield the pomalidomide-linker conjugate.[2]

Protocol 2: Western Blot for Assessing Protein Degradation

This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.[1][16]

-

Cell Culture and Treatment : a. Seed cells (e.g., HeLa, K562) in 6-well plates and grow to 70-80% confluency.[16] b. Prepare serial dilutions of the pomalidomide-based PROTAC in the growth medium. Include a vehicle control (e.g., DMSO). c. Treat the cells with the different PROTAC concentrations and incubate for a set time period (e.g., 16-24 hours).[16]

-

Cell Lysis and Protein Quantification : a. Wash the cells with ice-cold PBS. b. Lyse the cells using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[16] c. Scrape the cells, collect the lysate, and clarify by centrifugation. d. Determine the protein concentration of each lysate using a BCA assay.[1]

-

Immunoblotting : a. Normalize protein amounts for all samples and prepare them with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1] c. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. d. Incubate with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin). e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis : a. Quantify the band intensities using image analysis software (e.g., ImageJ).[16] b. Normalize the target protein intensity to the loading control. c. Calculate the percentage of protein remaining relative to the vehicle control. d. Plot the percentage of degradation against the PROTAC concentration and use a non-linear regression to determine the DC50 and Dmax values.[16]

Challenges and Considerations

-

The Hook Effect : A phenomenon where the degradation efficiency decreases at high PROTAC concentrations.[7] This occurs because the formation of binary complexes (PROTAC-POI or PROTAC-CRBN) outcompetes the formation of the productive ternary complex. It is therefore essential to perform a full dose-response analysis to identify the optimal concentration range.[7]

-

Off-Target Effects : Pomalidomide itself can induce the degradation of endogenous neosubstrates, particularly zinc-finger (ZF) transcription factors like IKZF1 and IKZF3.[][17] This can be an undesired off-target effect for a PROTAC designed for a different protein. Research has shown that substitutions at the C5 position of the pomalidomide phthalimide ring can significantly reduce the degradation of these ZF proteins, leading to more specific PROTACs.[17]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. tenovapharma.com [tenovapharma.com]

- 5. medkoo.com [medkoo.com]

- 6. Pomalidomide-benzyl-piperazine hydrochloride [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]

- 11. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pomalidomide hybrids act as proteolysis targeting chimeras: Synthesis, anticancer activity and B-Raf degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Pomalidomide-Piperazine Core: A Technical Guide to Structure-Activity Relationships for Targeted Protein Degradation

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of pomalidomide-piperazine derivatives, a critical component in the development of novel therapeutics, particularly in the field of targeted protein degradation. Tailored for researchers, scientists, and drug development professionals, this document elucidates the synthesis, biological activity, and mechanistic underpinnings of these compounds, with a focus on their role as ligands for the Cereblon (CRBN) E3 ubiquitin ligase.

Introduction: The Power of Pomalidomide and the Versatility of Piperazine

Pomalidomide, a third-generation immunomodulatory drug (IMiD), has garnered significant attention for its potent anti-cancer properties.[1] Its mechanism of action involves binding to the CRBN E3 ubiquitin ligase, thereby hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific "neosubstrate" proteins, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3] The degradation of these factors is central to the therapeutic effects of pomalidomide in hematological malignancies.[2]

The incorporation of a piperazine moiety onto the pomalidomide scaffold has emerged as a key strategy in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ligase, leading to the target's ubiquitination and subsequent degradation.[4] In this context, the this compound core serves as the E3 ligase-recruiting element, connected via a linker to a ligand that binds the target protein. The piperazine ring offers a versatile attachment point for the linker and can influence the physicochemical properties of the resulting PROTAC, such as solubility and cell permeability.[5]

This guide will delve into the critical aspects of the this compound SAR, providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Quantitative Analysis of Biological Activity

The biological activity of this compound derivatives is typically assessed through a series of in vitro assays. Key parameters include binding affinity to CRBN, the efficiency of neosubstrate degradation (IKZF1/IKZF3), and the resulting impact on cancer cell viability. The following tables summarize representative quantitative data for pomalidomide and its derivatives.

| Compound | CRBN Binding Affinity (IC50, µM) | Assay Method | Reference |

| Pomalidomide | ~1 - 2 | Competitive Binding Assay | [6][7] |

| Lenalidomide | ~1 - 2 | Competitive Binding Assay | [6] |

| Thalidomide | >10 | Competitive Binding Assay | [6] |

Table 1: Comparative CRBN Binding Affinities. This table highlights the superior binding affinity of pomalidomide to CRBN compared to its predecessor, thalidomide.

| Compound/PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Pomalidomide-based PROTAC (HDAC8) | HDAC8 | - | 147 | 93 | [8] |

| Pomalidomide-based PROTAC (EGFR) | EGFR | A549 | - | 96 | [9] |

Table 2: Degradation Efficiency of Pomalidomide-Based PROTACs. DC50 represents the concentration required to achieve 50% degradation of the target protein, while Dmax is the maximum degradation observed.

| Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| MM.1S (Multiple Myeloma) | Varies (potency order: Pomalidomide > Lenalidomide > Thalidomide) | - | [10] |

| HepG-2 (Hepatocellular Carcinoma) | Varies by derivative | - | [10] |

| PC3 (Prostate Cancer) | Varies by derivative | - | [10] |

| MCF-7 (Breast Cancer) | Varies by derivative | - | [10] |

Table 3: Anti-proliferative Activity of Pomalidomide and its Analogs. The IC50 values represent the concentration required to inhibit cell growth by 50%.

Key Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are mediated through the modulation of specific signaling pathways. Understanding these pathways and the experimental workflows used to study them is crucial for rational drug design.

Pomalidomide's Mechanism of Action

Pomalidomide's primary mechanism involves the recruitment of neosubstrates to the CRL4-CRBN E3 ubiquitin ligase complex, leading to their ubiquitination and proteasomal degradation.

Caption: Pomalidomide-induced neosubstrate degradation pathway.

PROTAC Experimental Workflow

The development and evaluation of a this compound based PROTAC involves a systematic workflow, from synthesis to cellular characterization.

Caption: A typical experimental workflow for PROTAC development.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the quantitative analysis of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound analogs typically involves a nucleophilic aromatic substitution (SNAr) reaction.

-

Starting Materials: 4-fluorothalidomide and a desired piperazine derivative.

-

Reaction Conditions: The reaction is generally carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction mixture is heated to facilitate the substitution.[11]

-

Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization.

-

Characterization: The final product is characterized by spectroscopic methods including 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.[12]

Cereblon (CRBN) Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity of a compound to CRBN.

-

Principle: The assay measures the change in polarization of a fluorescently labeled CRBN ligand (tracer) upon binding to the CRBN protein. Unlabeled compounds (e.g., this compound derivatives) compete with the tracer for binding, leading to a decrease in fluorescence polarization.

-

Reagents:

-

Recombinant CRBN-DDB1 complex.

-

Fluorescently labeled thalidomide or pomalidomide tracer.

-

Assay buffer.

-

Test compounds (this compound derivatives).

-

-

Procedure:

-

A fixed concentration of the CRBN-DDB1 complex and the fluorescent tracer are incubated in a microplate.

-

Serial dilutions of the test compounds are added to the wells.

-

The plate is incubated to allow the binding to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader.

-

-

Data Analysis: The IC50 value, which is the concentration of the test compound that inhibits 50% of the tracer binding, is calculated from the dose-response curve.[8]

Neosubstrate Degradation Assay (Western Blot)

This assay quantifies the degradation of target proteins (e.g., IKZF1, IKZF3) induced by the test compound.

-

Principle: Cells are treated with the compound, and the levels of the target protein are measured by Western blotting.

-

Procedure:

-

Culture relevant cells (e.g., MM.1S multiple myeloma cells) to a suitable density.

-

Treat the cells with various concentrations of the this compound derivative for a specific duration (e.g., 6-24 hours).

-

Harvest the cells and prepare whole-cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies specific for the target protein (e.g., anti-IKZF1, anti-IKZF3) and a loading control (e.g., anti-GAPDH).

-

Incubate with a corresponding secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Visualize the protein bands using a chemiluminescent substrate.

-

-

Data Analysis: The intensity of the protein bands is quantified, and the level of the target protein is normalized to the loading control. The DC50 and Dmax values are then determined.[13]

In Vitro Ubiquitination Assay

This assay confirms that the degradation of the target protein is mediated by the ubiquitin-proteasome system.

-

Principle: The ability of the this compound derivative to induce the ubiquitination of a target protein is assessed in a cell-free system or by immunoprecipitation from treated cells.

-

In Vitro Reconstituted System:

-

Reagents: Recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase (CRBN complex), ubiquitin, ATP, the target protein, and the test compound.

-

Procedure: The components are incubated together, and the reaction is stopped. The ubiquitination of the target protein is detected by Western blotting, often appearing as a high-molecular-weight smear.

-

-

Immunoprecipitation from Cell Lysates:

-

Procedure: Cells are treated with the test compound and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate). The target protein is then immunoprecipitated from the cell lysate using a specific antibody. The immunoprecipitated proteins are then analyzed by Western blotting using an anti-ubiquitin antibody.[13]

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of the compound on the proliferation and viability of cancer cells.

-

Principle:

-

MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

CellTiter-Glo® Assay: Quantifies the amount of ATP present, which is an indicator of metabolically active cells.

-

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to attach.

-

Treat the cells with a range of concentrations of the this compound derivative.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the respective assay reagent (MTT or CellTiter-Glo®).

-

Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.

-

-

Data Analysis: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that causes a 50% reduction in cell viability.[1]

Conclusion and Future Directions

The this compound core is a powerful and versatile platform for the development of targeted protein degraders. The structure-activity relationship is complex, with linker length, composition, and attachment point all playing crucial roles in determining the efficacy and selectivity of the resulting PROTACs. The quantitative data and experimental protocols provided in this guide offer a framework for the rational design and evaluation of novel this compound-based therapeutics.

Future research in this area will likely focus on:

-

Fine-tuning linker chemistry: Exploring novel linker compositions and geometries to optimize ternary complex formation and improve pharmacokinetic properties.

-

Expanding the target scope: Applying the this compound platform to target a wider range of disease-relevant proteins.

-

Overcoming resistance: Investigating mechanisms of resistance to pomalidomide-based degraders and developing strategies to circumvent them.

By continuing to unravel the intricacies of the this compound structure-activity relationship, the scientific community can pave the way for a new generation of highly effective and targeted therapies for a multitude of diseases.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of New Potential Unusual Modified Anticancer Immunomodulators for Possible Non-Teratogenic Quinazoline-Based Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Pomalidomide-Piperazine: A Technical Guide for Drug Development Professionals

Introduction: Pomalidomide-piperazine is a key chemical entity in the rapidly advancing field of targeted protein degradation. As a derivative of pomalidomide, it functions as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase. This property makes it an invaluable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to selectively eliminate disease-causing proteins. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and applications in the development of next-generation therapeutics.

Core Compound Details

This compound serves as a foundational component for researchers engaged in the design and synthesis of PROTACs. Its chemical and physical properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 2154342-57-9 | [1][2] |

| Molecular Weight | 342.35 g/mol | [1][2] |

| Molecular Formula | C₁₇H₁₈N₄O₄ | [1][2] |

| Synonyms | 2-(2,6-Dioxopiperidin-3-yl)-4-(piperazin-1-yl)isoindole-1,3-dione | [1] |

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound forms the E3 ligase-binding moiety of a PROTAC. The canonical mechanism of action for a PROTAC synthesized using this building block involves the formation of a ternary complex between the target Protein of Interest (POI), the PROTAC molecule, and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, thereby eliminating the protein from the cellular environment. The PROTAC molecule is subsequently released and can catalytically induce the degradation of additional POI molecules.

Applications in Targeted Protein Degradation

The utility of this compound has been demonstrated in the development of PROTACs targeting a range of proteins implicated in cancer and other diseases. The following table summarizes key quantitative data from studies utilizing pomalidomide-based PROTACs.

| Target Protein | PROTAC Compound | Cell Line(s) | Key Quantitative Data | Citation(s) |

| EGFR | Compound 16 | MCF-7, HepG-2, HCT-116, A549 | IC₅₀ (EGFRʷᵗ): 0.10 µMIC₅₀ (EGFRᵀ⁷⁹⁰ᴹ): 4.02 µMDₘₐₓ (EGFR degradation): 96% at 72h | [1][3] |

| PI3K/mTOR | GP262 | MDA-MB-231 | DC₅₀ (PI3K): 42.23–227.4 nMDC₅₀ (mTOR): 45.4 nM | [4] |

| HDACs | Compound 21a | MM.1S | Showed potent HDAC inhibition and degradation activity, with enhanced anti-proliferative effects compared to SAHA. | [5] |

Experimental Protocols

The following sections outline generalized experimental protocols commonly employed in the evaluation of this compound-based PROTACs.

Synthesis of Pomalidomide-Based PROTACs

The synthesis of a PROTAC using this compound typically involves the conjugation of the piperazine moiety to a linker, which is subsequently attached to a ligand that binds the target protein. A general synthetic workflow is depicted below.

A representative procedure for coupling involves reacting this compound with a linker containing a suitable reactive group (e.g., a carboxylic acid, activated ester, or alkyl halide) under appropriate reaction conditions. The resulting Pomalidomide-linker intermediate is then purified and subsequently conjugated to the POI-binding ligand to yield the final PROTAC molecule.

In Vitro Evaluation of PROTAC Activity

Cell Viability Assay (MTT Assay):

-

Seed cancer cell lines (e.g., MCF-7, HepG-2, HCT-116, A549) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized PROTACs for a specified duration (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC₅₀ values.

Western Blotting for Protein Degradation:

-

Culture cells and treat them with varying concentrations of the PROTAC for different time points.

-

Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.

Conclusion

This compound is a critical tool for researchers in the field of targeted protein degradation. Its ability to efficiently recruit the CRBN E3 ligase makes it a versatile building block for the creation of potent and selective PROTACs. The methodologies and data presented in this guide provide a solid foundation for the design, synthesis, and evaluation of novel this compound-based therapeutics for a wide range of diseases. As research in this area continues to expand, the applications of this important molecule are poised to grow, offering new avenues for therapeutic intervention.

References

- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands [mdpi.com]

Pomalidomide-Piperazine for Inducing Protein Ubiquitination: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of pomalidomide-piperazine as a critical tool in the field of targeted protein degradation. Pomalidomide, an immunomodulatory imide drug (IMiD), functions as a molecular glue to recruit the E3 ubiquitin ligase Cereblon (CRBN). The incorporation of a piperazine moiety provides a versatile attachment point for linkers, enabling the creation of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules are designed to selectively induce the ubiquitination and subsequent proteasomal degradation of specific proteins of interest. This guide details the underlying mechanism of action, presents key quantitative data, provides detailed experimental protocols for studying this compound-based PROTACs, and visualizes the associated signaling pathways and experimental workflows.

Introduction: The Rise of Targeted Protein Degradation

Targeted protein degradation has emerged as a powerful therapeutic modality with the potential to address protein targets previously considered "undruggable." Unlike traditional inhibitors that merely block the function of a protein, degraders physically eliminate the target protein from the cell. This is achieved by hijacking the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS).

PROTACs are at the forefront of this technology. These hetero-bifunctional molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1]

Pomalidomide has been widely adopted as an E3 ligase ligand in PROTAC design due to its high affinity for Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1] The addition of a piperazine group to the pomalidomide scaffold creates a functional handle for the straightforward attachment of linkers, making this compound a valuable building block for the synthesis of PROTAC libraries.[2][3][4]

Mechanism of Action: Hijacking the Cereblon E3 Ligase

Pomalidomide and its derivatives function as "molecular glues."[5] They bind to a specific pocket in CRBN, which in turn modulates the substrate-binding surface of the E3 ligase.[6] This alteration in specificity allows for the recruitment of neo-substrates, proteins that are not the natural targets of CRBN. In the context of pomalidomide's therapeutic effects in multiple myeloma, these neo-substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][6][7]

A this compound-based PROTAC leverages this mechanism. The pomalidomide moiety of the PROTAC binds to CRBN, while the other ligand binds to the POI. This induces the formation of a stable ternary complex between the CRBN E3 ligase, the PROTAC, and the POI.[1][8] This proximity enables the E3 ligase to catalyze the polyubiquitination of the POI, marking it for degradation by the proteasome.

The signaling pathway for this compound induced protein degradation can be visualized as follows:

The degradation of specific POIs can have significant downstream effects. For example, the degradation of transcription factors like IKZF1 and IKZF3 by pomalidomide leads to the downregulation of interferon regulatory factor 4 (IRF4) and c-Myc, which ultimately induces apoptosis in multiple myeloma cells.[5][6][9]

The downstream signaling cascade following IKZF1/3 degradation is illustrated below:

Quantitative Data Presentation

The efficacy of a this compound-based PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the percentage of the target protein degraded at saturating PROTAC concentrations. These values are crucial for comparing the potency and efficacy of different PROTACs.

| Compound/PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Pomalidomide | TNF-α | - | 13 (IC50) | - | [10] |

| Pomalidomide | IL-2 | - | 8 (EC50) | - | [10] |

| Pomalidomide | CRBN | U266 cells | ~2000 (IC50) | - | [11] |

| PROTAC (GP262) | PI3Kγ | THP-1 | 88.4 ± 14.2 | >70 | [5] |

| PROTAC (GP262) | mTOR | MDA-MB-231 | 45.4 | 74.9 | [5] |

| PROTAC (DP1) | BRD4 | SU-DHL-4 | 10840 ± 920 | 98 | [12] |

Note: The provided data is a compilation from various sources and may not be directly comparable due to different experimental conditions. The data for pomalidomide reflects its inhibitory or binding activity, which is the basis for its use in PROTACs. The PROTAC examples illustrate the degradation parameters achieved using pomalidomide or its derivatives as the E3 ligase ligand.

Experimental Protocols

The following section provides detailed methodologies for key experiments to characterize this compound-based PROTACs.

In-Cell Western Blotting for DC50 and Dmax Determination

This protocol is used to quantify the dose-dependent degradation of a target protein.

Materials:

-

Cell line expressing the target protein

-

This compound PROTAC

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.

-

PROTAC Treatment: Treat cells with a serial dilution of the this compound PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein signal to the loading control signal.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[2]

-

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome system.

Materials:

-

Cell line expressing the target protein

-

This compound PROTAC

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer with deubiquitinase inhibitors (e.g., NEM, PR-619)

-

Primary antibody against the target protein for immunoprecipitation

-

Protein A/G magnetic beads

-

Primary antibody against ubiquitin

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment: Treat cells with the this compound PROTAC in the presence or absence of a proteasome inhibitor (e.g., MG132) for a few hours.

-

Cell Lysis: Lyse the cells with a denaturing lysis buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions. Boil the lysates to further denature proteins.

-

Immunoprecipitation:

-

Dilute the lysates to reduce the SDS concentration.

-

Incubate the lysates with an antibody against the target protein overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads to remove non-specific binding proteins.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.

-

Perform SDS-PAGE and Western blotting using an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein. A ladder of high molecular weight bands indicates polyubiquitination.

-

In Vitro Ubiquitination Assay

This cell-free assay reconstitutes the ubiquitination cascade to directly assess the ability of the PROTAC to induce ubiquitination of the target protein.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant CRBN/DDB1 complex (E3 ligase)

-

Recombinant target protein

-

Ubiquitin

-

ATP

-

This compound PROTAC

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 enzymes, ubiquitin, target protein, ATP, and the PROTAC in the ubiquitination reaction buffer. Include negative controls lacking one or more components (e.g., ATP, E3 ligase, PROTAC).

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding Laemmli sample buffer and boiling.

-

Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the target protein to visualize the ubiquitinated species.

The experimental workflow for validating a this compound PROTAC is summarized in the following diagram:

References

- 1. Co-Immunoprecipitation Detection of Protein Ubiquitination | MtoZ Biolabs [mtoz-biolabs.com]

- 2. benchchem.com [benchchem.com]

- 3. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]

- 4. ubpbio.com [ubpbio.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ubiquitination assay [bio-protocol.org]

- 9. scribd.com [scribd.com]

- 10. Protocol of Preparation of Ubiquitinated Protein Samples - Creative BioMart [creativebiomart.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of Immunomodulatory Drugs to PROTAC E3 Ligase Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the remarkable journey of immunomodulatory drugs (IMiDs), from the serendipitous discovery of Thalidomide's therapeutic effects to the rational design of sophisticated Proteolysis Targeting Chimeras (PROTACs). We delve into the core scientific principles, key experimental methodologies, and the pivotal discovery of Cereblon (CRBN) as the E3 ligase target that unlocked a new paradigm in targeted protein degradation.

From Sedative to Targeted Protein Degrader: The IMiD Story

The story of immunomodulatory drugs begins with Thalidomide, a compound initially marketed as a sedative in the 1950s.[1] Its tragic teratogenic effects led to its withdrawal, but subsequent research revealed its potent anti-inflammatory, anti-angiogenic, and immunomodulatory properties.[2][3] This culminated in its repurposing for the treatment of multiple myeloma and other hematological malignancies.[1][4] For decades, the precise mechanism of action of Thalidomide and its more potent and safer analogs, Lenalidomide and Pomalidomide, remained elusive.

A landmark breakthrough came with the identification of Cereblon (CRBN) as the primary cellular target of Thalidomide.[5][6][7] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).[7] The binding of IMiDs to CRBN does not inhibit its function but rather modulates its substrate specificity, acting as a "molecular glue."[8] This induced proximity leads to the recruitment of neo-substrates, proteins not normally targeted by CRBN, to the E3 ligase complex for ubiquitination and subsequent degradation by the proteasome.[4][8] Key neo-substrates responsible for the therapeutic effects of IMiDs in multiple myeloma include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4]

The discovery of this novel mechanism of action provided a foundational proof-of-concept for a new therapeutic modality: targeted protein degradation. It demonstrated that small molecules could be used to hijack the cell's own protein disposal machinery to eliminate disease-causing proteins.

Quantitative Analysis of IMiD-CRBN Interaction and Neosubstrate Degradation

The affinity of IMiDs for CRBN and their efficiency in degrading neo-substrates are critical parameters that have been extensively studied. The following tables summarize key quantitative data for Thalidomide, Lenalidomide, and Pomalidomide.

| Compound | Binding Affinity to CRBN (Kd/Ki/IC50) | Assay Method | Reference |

| Thalidomide | ~250 nM (Ki) | Competitive Titration | [9] |

| Lenalidomide | ~178 nM (Ki) | Competitive Titration | [9] |

| Pomalidomide | ~157 nM (Ki) | Competitive Titration | [9] |

| Thalidomide | ~2.0 µM (IC50) | Competitive Bead Binding | [10] |

| Lenalidomide | ~2.0 µM (IC50) | Competitive Bead Binding | [10] |

| Pomalidomide | ~2.0 µM (IC50) | Competitive Bead Binding | [10] |

Table 1: Binding Affinities of Immunomodulatory Drugs to Cereblon (CRBN). This table provides a comparative overview of the binding affinities of first and second-generation IMiDs to the CRBN E3 ligase substrate receptor.

| Neosubstrate | IMiD | DC50 | Dmax | Cell Line | Reference |

| IKZF1 | Pomalidomide | Not Calculated | >50% | RPMI 8266 | [11] |

| IKZF1 | Lenalidomide | Not Calculated | <50% | RPMI 8266 | [11] |

| IKZF3 | Pomalidomide | Not Calculated | ~80% | RPMI 8266 | [11] |

| IKZF3 | Lenalidomide | Not Calculated | <50% | RPMI 8266 | [11] |

| IKZF1 | MGD-28 | 3.8 nM | Not Reported | Not Specified | [12] |

| IKZF3 | MGD-28 | 7.1 nM | Not Reported | Not Specified | [12] |

| IKZF1 | Mino cells | 28 nM | 99% | Mino | [13] |

| IKZF3 | Mino cells | 2.5 nM | 99% | Mino | [13] |

Table 2: Degradation Efficiency of Neosubstrates by Immunomodulatory Drugs. This table summarizes the degradation potency (DC50) and maximal degradation (Dmax) of key neosubstrates, Ikaros (IKZF1) and Aiolos (IKZF3), upon treatment with various IMiDs.

The Dawn of PROTACs: Leveraging IMiDs as E3 Ligase Ligands